molecular formula C17H19N3O4 B4857337 1-(2-methoxy-5-methylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide

1-(2-methoxy-5-methylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4857337
M. Wt: 329.35 g/mol
InChI Key: IALDWFWUJWKKTJ-UHFFFAOYSA-N
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Description

The compound is part of a class of molecules that exhibit a range of biological activities and are of interest in pharmaceutical and chemical research. Its structure suggests it could be involved in various chemical reactions and possess unique physical and chemical properties, making it a candidate for further study in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from simple precursors to build up the complex structure. For instance, compounds with similar pyrrolidine and isoxazole motifs have been synthesized through reactions that involve building the ring systems separately and then combining them through various coupling methods, such as nucleophilic substitution or condensation reactions (Banerjee et al., 2002; Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using techniques such as X-ray crystallography, showing how the atoms are arranged in three-dimensional space and how this affects their reactivity and interactions with biological targets. For instance, studies have detailed the planarity of the methoxyphenyl ring and its linkage to the pyrrolidine moiety, influencing the molecule's overall shape and biological activity (Shishkina et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions at the isoxazole and pyrrolidine rings. These can participate in various chemical transformations, including acylation, reduction, and cycloaddition reactions, depending on the functional groups present and the reaction conditions (Ito et al., 1984; Galenko et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the molecular structure and can significantly affect the compound's application potential. The polymorphic modifications of related compounds, for example, highlight how different crystal forms can have distinct physical properties (Shishkina et al., 2018).

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-10-4-5-14(23-3)13(6-10)20-9-12(8-16(20)21)17(22)18-15-7-11(2)24-19-15/h4-7,12H,8-9H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALDWFWUJWKKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxy-5-methylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-methoxy-5-methylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
1-(2-methoxy-5-methylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
1-(2-methoxy-5-methylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(2-methoxy-5-methylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(2-methoxy-5-methylphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide

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